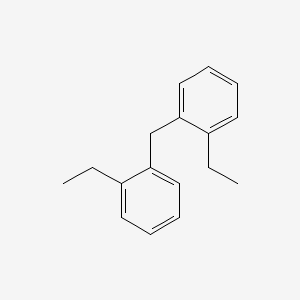
1,1'-Methylenebis(2-ethylbenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Methylenebis(2-ethylbenzene) is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of two ethylbenzene groups connected by a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1’-Methylenebis(2-ethylbenzene) can be synthesized through Friedel-Crafts alkylation reactions. In this process, ethylbenzene is reacted with formaldehyde in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and at elevated temperatures to ensure the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of 1,1’-Methylenebis(2-ethylbenzene) involves similar Friedel-Crafts alkylation processes. The reaction conditions are optimized to maximize yield and minimize by-products. Continuous flow reactors and advanced separation techniques are employed to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Methylenebis(2-ethylbenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used for halogenation and nitration reactions, respectively
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives
Applications De Recherche Scientifique
1,1’-Methylenebis(2-ethylbenzene) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1,1’-Methylenebis(2-ethylbenzene) involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the benzene rings act as nucleophiles and react with electrophiles. This process involves the formation of a positively charged intermediate, which is stabilized by the aromatic system .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylbenzene: A simpler aromatic hydrocarbon with a single ethyl group attached to the benzene ring.
1,1’-Methylenebis(4-ethylbenzene): Similar structure but with ethyl groups in the para position.
1,1’-Methylenebis(2-methylbenzene): Similar structure but with methyl groups instead of ethyl groups.
Uniqueness
1,1’-Methylenebis(2-ethylbenzene) is unique due to the presence of two ethylbenzene groups connected by a methylene bridge, which imparts distinct chemical properties and reactivity compared to its simpler analogs .
Propriétés
Numéro CAS |
42343-16-8 |
|---|---|
Formule moléculaire |
C17H20 |
Poids moléculaire |
224.34 g/mol |
Nom IUPAC |
1-ethyl-2-[(2-ethylphenyl)methyl]benzene |
InChI |
InChI=1S/C17H20/c1-3-14-9-5-7-11-16(14)13-17-12-8-6-10-15(17)4-2/h5-12H,3-4,13H2,1-2H3 |
Clé InChI |
CZACDLJOZJMSPC-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC=C1CC2=CC=CC=C2CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


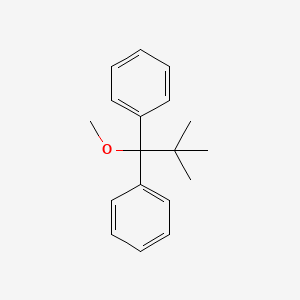
![7,8-Dioxabicyclo[4.2.2]dec-9-ene](/img/structure/B14652542.png)
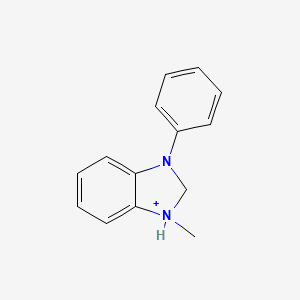
![3-Methoxy-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14652548.png)
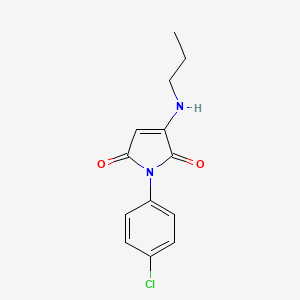
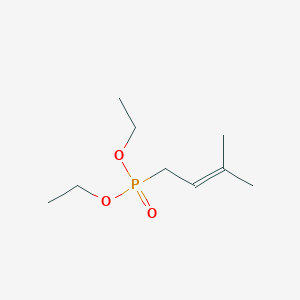
![(3xi)-5'-o-[(4-Methylphenyl)sulfonyl]adenosine](/img/structure/B14652581.png)
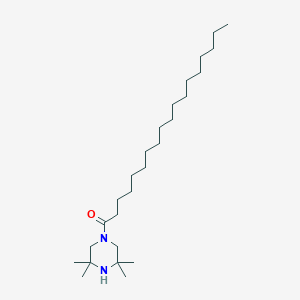
![2-[(1,3,3-Trimethyl-2-bicyclo[2.2.1]heptanyl)iminomethyl]phenol](/img/structure/B14652595.png)

![(Cyclopenta-2,4-diene-1,1-diyl)bis[chloro(dimethyl)silane]](/img/structure/B14652607.png)
![2,3-Pyrazinedicarbonitrile, 5-amino-6-[(2,3-dihydro-3-hydroxy-2-oxo-1H-indol-3-yl)amino]-](/img/structure/B14652619.png)

![Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-3-(2-propenyl)-, (1alpha,2beta,3alpha,5alpha)-](/img/structure/B14652630.png)
